molecular formula C15H13ClN2O2 B11978326 4-chloro-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

4-chloro-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11978326
M. Wt: 288.73 g/mol
InChI Key: BWETZJSFESLIFF-LICLKQGHSA-N
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Description

4-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazonesThe compound has a molecular formula of C15H13ClN2O2 and a molecular weight of 288.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 3-methoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Scientific Research Applications

4-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with cellular targets, leading to various biological effects. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells . The molecular pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

4-chloro-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2O2/c1-20-14-4-2-3-11(9-14)10-17-18-15(19)12-5-7-13(16)8-6-12/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

BWETZJSFESLIFF-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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